molecular formula C22H24O9 B191392 3,3',4',5,6,7,8-Heptamethoxyflavone CAS No. 1178-24-1

3,3',4',5,6,7,8-Heptamethoxyflavone

Cat. No. B191392
CAS RN: 1178-24-1
M. Wt: 432.4 g/mol
InChI Key: SSXJHQZOHUYEGD-UHFFFAOYSA-N
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Description

3,3’,4’,5,6,7,8-Heptamethoxyflavone is a flavonoid found in mandarin orange peel . It has been shown to exhibit anti-tumor initiating and anti-neuroinflammatory activities . It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neonatal (HDFn) cells . It also induces brain-derived neurotrophic factor (BDNF) expression via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells .


Molecular Structure Analysis

The molecular formula of 3,3’,4’,5,6,7,8-Heptamethoxyflavone is C22H24O9 . Its molecular weight is 432.4206 . The IUPAC Standard InChI is InChI=1S/C22H24O9/c1-24-12-9-8-11 (10-13 (12)25-2)16-19 (27-4)15 (23)14-17 (26-3)20 (28-5)22 (30-7)21 (29-6)18 (14)31-16/h8-10H,1-7H3 .


Physical And Chemical Properties Analysis

3,3’,4’,5,6,7,8-Heptamethoxyflavone is a light yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The predicted density is 1.31±0.1 g/cm3 . The melting point is 129-131 °C , and the predicted boiling point is 618.7±55.0 °C .

Scientific Research Applications

Summary of the Application

HMF has been found to ameliorate depressive-like behavior and hippocampal neurochemical changes in mice subjected to chronic unpredictable mild stress . This application is particularly relevant in the field of neurology and mental health research.

Methods of Application

The study involved the oral administration of HMF to mice subjected to chronic unpredictable mild stress (CUMS). The effects of HMF on body weight loss, depressive-like behavior, and neurochemical changes in the hippocampus were then observed .

Results or Outcomes

HMF was found to improve CUMS-induced pathological conditions, including body weight loss and depressive-like behavior. It also reversed CUMS-induced neurochemical changes, such as reduction in brain-derived neurotrophic factor (BDNF) expression, decrease in neurogenesis, and decreased level of phosphorylated calcium-calmodulin-dependent protein kinase II in the hippocampus .

Application in Immunology

Summary of the Application

HMF, a citrus polymethoxylated flavone, has been found to attenuate inflammation in the mouse hippocampus . This application is significant in the field of immunology and inflammation research.

Methods of Application

The study involved the subcutaneous injection of HMF into mice that had been intrahippocampally injected with lipopolysaccharide (LPS), a compound known to induce inflammation .

Results or Outcomes

HMF was found to suppress LPS-induced losses in body weight, microglial activation in the hippocampus, and interleukin-1β mRNA expression in the hippocampus .

Application in Dermatology

Summary of the Application

HMF, a flavonoid in C. unshiu peels, has been found to inhibit collagenase activity and increase type I procollagen content in human dermal fibroblast neonatal (HDFn) cells . This application is significant in the field of dermatology and skin health research.

Methods of Application

The study involved the application of HMF to HDFn cells, followed by the observation of changes in collagenase activity and type I procollagen content .

Results or Outcomes

HMF was found to inhibit collagenase activity and increase type I procollagen content in HDFn cells .

Application in Oncology

Summary of the Application

HMF, a citrus polymethoxylated flavone, has been found to have potential anticancer bioactivity . This application is significant in the field of oncology and cancer research.

Methods of Application

The study involved the application of HMF to A549 cells, a type of lung cancer cell line . The anticancer effects of HMF were then evaluated .

Results or Outcomes

HMF was found to inhibit A549 cell proliferation and induce cell cycle arrest at the G2/M phase, cell apoptosis, and reactive oxygen species (ROS) accumulation .

Application in Pharmacology

Summary of the Application

HMF, a citrus polymethoxyflavone, has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of a corticosterone-induced depression-like mouse model . This application is significant in the field of pharmacology and drug development.

Methods of Application

The study involved the subcutaneous administration of HMF to mice that had been induced with corticosterone. The effects of HMF on BDNF expression in the hippocampus were then observed .

Results or Outcomes

HMF was found to increase the expression of BDNF in the hippocampus of the mice. This suggests that HMF could be beneficial for the upregulation of BDNF in the hippocampus via the extracellular signal-regulated kinase1/2 (ERK1/2)/MAP system, which may account for its antidepression effects .

Application in Oncology

Summary of the Application

HMF, a citrus polymethoxyflavone, has been found to have potential anticancer bioactivity . This application is significant in the field of oncology and cancer research.

Methods of Application

The study involved the application of HMF to A549 cells, a type of lung cancer cell line . The anticancer effects of HMF were then evaluated .

Results or Outcomes

HMF was found to inhibit A549 cell proliferation and induce cell cycle arrest at G2/M phase, cell apoptosis, and reactive oxygen species (ROS) accumulation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJHQZOHUYEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151912
Record name 3,3',4',5,6,7,8-Heptamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxynobiletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,5,6,7,8,3',4'-Heptamethphoxyflavone

CAS RN

1178-24-1
Record name 3,5,6,7,8,3′,4′-Heptamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1178-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4',5,6,7,8-Heptamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4',5,6,7,8-Heptamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methoxynobiletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 131 °C
Record name 3-Methoxynobiletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
N Yoshizaki, R Hashizume, H Masaki - Journal of dermatological science, 2017 - Elsevier
Background Skin color is determined by melanin contents and its distribution. Melanin is synthesized in melanosomes of melanocytes, catalyzed by tyrosinase, melanogenic enzymes. …
Number of citations: 22 www.sciencedirect.com
K MACHIDA, K OSAWA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
From the peels of Citrus hassaku HORT. ex TANAKA (Rutaceae), eight flavonoid aglycones were isolated and characterized as 4', 5, 6, 7, 8-pentamethoxyflavone (I), 3', 4', 5, 6, 7, 8-…
Number of citations: 90 www.jstage.jst.go.jp
P Dugo, L Mondello, E Cogliandro… - Flavour and …, 1994 - Wiley Online Library
The composition of the polymethoxylated flavone (PMF) fraction of the Italian sweet orange and mandarin essential oils, obtained by normal‐phase HPLC, is reported. The results refer …
Number of citations: 38 onlinelibrary.wiley.com
S Kawaii, Y Tomono, E Katase, K Ogawa… - Bioscience …, 1999 - jstage.jst.go.jp
Twenty-seven Citrus flavonoids were examined for their antiproliferative activities against several tumor and normal human cell lines. As a result, 7 flavonoids were judged to be active …
Number of citations: 454 www.jstage.jst.go.jp
S Kawaii, Y Tomono, E Katase, K Ogawa… - Anticancer …, 1999 - europepmc.org
Twenty-seven Citrus flavonoids were examined for their activity of induction of terminal differentiation of human promyelocytic leukemia cells (HL-60) by nitro blue tetrazolium (NBT) …
Number of citations: 146 europepmc.org
H Takanaga, A Ohnishi, S Yamada, H Matsuo… - … of Pharmacology and …, 2000 - ASPET
The presence in orange juice of compounds that specifically inhibit the P-glycoprotein (P-gp) drug efflux transporter, but not the cytochrome P450 (CYP) isozyme CYP3A4, was …
Number of citations: 174 jpet.aspetjournals.org
M Higa, M Imamura, K Shimoji, K Ogihara… - Chemical and …, 2012 - jstage.jst.go.jp
Six new flavonoids—5-hydroxy-3, 8-dimethoxy-3′, 4′: 6, 7-bismethylenedioxyflavone (1), 3, 3′, 4′, 5-tetramethoxy-7-(3-methylbut-2-enyloxy) flavone (2), 7-(2-hydroxy-3-methylbut-3…
Number of citations: 8 www.jstage.jst.go.jp
R Tanaka, Y Sakano, K Shimizu, M Shibuya… - Journal of Natural …, 2006 - Springer
Extracts from 37 kinds of foods and foodstuffs were tested for inhibitory activity against recombinant human lanosterol synthase. Among them, extracts from five samples showed …
Number of citations: 14 link.springer.com
A Verzera, L Mondello, A Trozzi… - Flavour and fragrance …, 1997 - Wiley Online Library
The composition of Citrus clementine Hort. essential oil, laboratory‐prepared from fruits of different cultivars, has been studied. The following cultivars were examined: Comune, Oroval …
Number of citations: 24 onlinelibrary.wiley.com
HW Chu, HT Wu, YJ Lee - Tetrahedron, 2004 - Elsevier
The flavone nucleus is part of a large number of natural products and medicinal compounds. In this presentation the novel regioselective hydroxylation of hydroxyarenes with DMD is …
Number of citations: 128 www.sciencedirect.com

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